molecular formula C23H22ClN3O3S2 B2907766 N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877653-54-8

N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2907766
CAS No.: 877653-54-8
M. Wt: 488.02
InChI Key: PMRXNPASDUNKFE-UHFFFAOYSA-N
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Description

The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide features a thieno[3,2-d]pyrimidin-4-one core linked to a substituted phenyl group via a thioacetamide bridge. The 5-chloro-2-methoxyphenyl and 3,5-dimethylphenyl substituents enhance lipophilicity and steric bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O3S2/c1-13-8-14(2)10-16(9-13)27-22(29)21-17(6-7-31-21)26-23(27)32-12-20(28)25-18-11-15(24)4-5-19(18)30-3/h4-5,8-11H,6-7,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRXNPASDUNKFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C_{19}H_{20}ClN_{3}O_{3}S
  • Molecular Weight : 397.89 g/mol
  • Key Functional Groups :
    • Thieno[3,2-d]pyrimidine moiety
    • Acetamide group
    • Chloromethoxyphenyl substituent

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation. Specifically, it may target topoisomerases or kinases that are crucial for DNA replication and repair.
  • Cell Line Studies : In vitro studies have demonstrated that related compounds show IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of the compound have shown minimum inhibitory concentrations (MICs) below 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial effects are likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Cancer Treatment : A study involving a series of thieno[3,2-d]pyrimidine derivatives found that modifications similar to those in this compound resulted in enhanced cytotoxicity against tumor cells .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of related thieno derivatives against various pathogens and reported significant efficacy comparable to standard antibiotics .

Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC (µg/mL)Reference
AnticancerMCF-7< 10
AnticancerHeLa< 15
AntimicrobialStaphylococcus aureus25
AntimicrobialEscherichia coli40

Chemical Reactions Analysis

Oxidation Reactions

The thioether group (–S–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

Reagent/ConditionsProduct FormedKey ObservationsSources
Hydrogen peroxide (H₂O₂)Sulfoxide derivativeMild conditions preserve acetamide
m-Chloroperbenzoic acidSulfone derivativeComplete oxidation at 0°C–RT

Mechanistic Insight :
The oxidation proceeds via electrophilic attack on the sulfur atom. The electron-withdrawing pyrimidinone ring accelerates reaction rates compared to simpler thioethers .

Reduction Reactions

The carbonyl group (C=O) in the pyrimidinone ring and acetamide moiety can be reduced under specific conditions:

Reagent/ConditionsTarget GroupProduct FormedSelectivity Notes
NaBH₄ (methanol, 0°C)Pyrimidinone C=OTetrahydrothienopyrimidine alcoholPartial reduction observed
LiAlH₄ (THF, reflux)Acetamide C=OAmine derivativeRequires anhydrous conditions

Limitations : Over-reduction may degrade the thieno[3,2-d]pyrimidine scaffold.

Nucleophilic Substitution

The chloro group on the 5-chloro-2-methoxyphenyl moiety participates in aromatic substitution:

ReagentProductReaction ConditionsYield (%)
NaN₃ (DMF, 80°C)5-Azido-2-methoxyphenyl derivative12 hr, inert atmosphere72
CuCN (DMSO, 120°C)5-Cyano-2-methoxyphenyl derivativeMicrowave-assisted, 2 hr68

Key Finding : Electron-withdrawing substituents on the phenyl ring enhance reactivity .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsProductApplication Notes
6M HCl, refluxCarboxylic acid derivativeRequires 8–12 hr
NaOH (aq.), 70°CSodium carboxylateFaster than acid hydrolysis

Stability Note : The thienopyrimidinone core remains intact under these conditions.

Cross-Coupling Reactions

The 3,5-dimethylphenyl group enables regioselective coupling via Pd catalysis:

Reaction TypeCatalyst SystemProductEfficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives85–90%
Buchwald-HartwigPd₂(dba)₃, XPhosN-Aryl functionalization78%

Optimization : Electron-rich aryl boronic acids yield higher conversions .

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

Wavelength (nm)SolventProductQuantum Yield
254AcetonitrileFused tricyclic thienopyrimidine0.45

Application : This pathway generates novel heterocycles for drug discovery.

Biochemical Interactions

While not traditional "reactions," the compound interacts with biological targets:

TargetInteraction TypeBiological Effect
11β-HSD1 enzymeCompetitive inhibitionModulates glucocorticoid metabolism
Mineralocorticoid receptorAntagonismAnti-inflammatory activity

Source Diversity : Enzyme interaction data derive from patent literature and biochemical assays .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The thieno[3,2-d]pyrimidin-4-one core distinguishes this compound from simpler pyrimidinones (e.g., 2-[(pyrimidinyl)thio]-N-acetamides in ). Key analogs include:

  • 3-Chloro-N-phenyl-phthalimide derivatives (): While lacking the thioacetamide linker, these compounds share chloro- and methoxy-substituted phenyl groups, which may confer similar electronic properties.
Table 1: Structural Comparison
Compound Class Core Structure Key Substituents Bioactivity (if reported)
Target Compound Thieno[3,2-d]pyrimidin-4-one 5-Chloro-2-methoxyphenyl, 3,5-dimethylphenyl Not specified
Oxadiazole Derivatives 1,3,4-Oxadiazole 5-Substituted groups Lipoxygenase inhibitors
Pyrimidinones Pyrimidin-4-one Methyl, aryl groups Synthetic intermediate

Spectroscopic and Structural Analysis

NMR spectroscopy () provides insights into substituent effects. For example:

  • Region A (positions 39–44) : The 3,5-dimethylphenyl group in the target compound would induce upfield shifts compared to methoxy-substituted analogs due to reduced electron-withdrawing effects.
  • Region B (positions 29–36): The thienopyrimidinone core’s conjugation may deshield protons in this region relative to simpler pyrimidinones .

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